Product packaging for Ethyl 6-bromo-2-chloronicotinate(Cat. No.:CAS No. 1214335-22-4)

Ethyl 6-bromo-2-chloronicotinate

Cat. No.: B1503523
CAS No.: 1214335-22-4
M. Wt: 264.5 g/mol
InChI Key: GPDHNUMTVBIIJI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloronicotinate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClNO2 B1503523 Ethyl 6-bromo-2-chloronicotinate CAS No. 1214335-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDHNUMTVBIIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673290
Record name Ethyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-22-4
Record name Ethyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Bromo 2 Chloronicotinate and Its Analogues

Direct Synthesis Approaches and Methodological Refinements for Nicotinate (B505614) Derivatives

The direct synthesis of nicotinate derivatives often involves multi-step sequences starting from simpler pyridine (B92270) precursors. While specific methods for the direct, one-pot synthesis of Ethyl 6-bromo-2-chloronicotinate are not extensively detailed in the literature, general strategies for nicotinic acid and its ester derivatives provide a foundation. Traditional chemical synthesis of nicotinic acid can achieve yields of 80-90%. nih.gov However, these methods often require harsh conditions, including high pressure and temperature, and can generate toxic byproducts. nih.gov

More refined approaches focus on the introduction of substituents onto a pre-existing pyridine ring. For instance, the synthesis of various functionalized pyridines can be achieved through bromine-magnesium exchange on bromopyridines at room temperature. researchgate.net A four-step, quasi one-pot procedure has been developed for preparing fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones, showcasing a more complex yet controlled approach. researchgate.net

Recent advancements have also explored enzymatic and biocatalytic methods for nicotinic acid synthesis, offering milder reaction conditions and high selectivity. nih.gov While not directly applied to halogenated nicotinates, these methods highlight a shift towards more sustainable synthetic practices.

Regioselective Functionalization Strategies in Nicotinate Scaffold Construction

Achieving regioselectivity in the functionalization of the pyridine ring is paramount for the synthesis of specific isomers like this compound. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to nucleophilic or electrophilic attack.

Methodologies for the regioselective deprotonation of nicotine (B1678760) and its derivatives at the C-2 and C-6 positions have been established, allowing for the direct introduction of various functional groups with good to excellent yields. nih.gov This strategy underscores the ability to selectively functionalize specific sites on the pyridine ring. Furthermore, palladium-catalyzed cross-coupling and direct arylation processes offer powerful tools for the regioselective functionalization of unsaturated halogenated heterocycles. rsc.org These methods can be tailored to target specific positions based on the reactivity of the halogen leaving group and the nature of the catalyst and coupling partner.

A direct regioselective functionalization of arenes and heteroarenes using N-alkenoxypyridinium salts as electrophilic alkylating agents has also been developed for the synthesis of α-aryl/heteroaryl ketones, demonstrating a novel approach to C-H functionalization. nih.gov

Palladium-Catalyzed Coupling Reactions in Halogenated Nicotinate Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules from halogenated precursors. youtube.comyoutube.com The carbon-halogen bonds in compounds like this compound serve as key reaction sites for forming new carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Negishi Coupling Applications in Pyridine Functionalization

The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for forming C-C bonds. wikipedia.org It is particularly effective for the functionalization of pyridines due to its high functional group tolerance and the ability to couple sp2-hybridized carbon atoms. wikipedia.orgorgsyn.org

The synthesis of 2-aryl-substituted pyridines and thiophenes has been achieved in high yields through a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, utilizing a Pd2(dba)3/X-Phos catalytic system. organic-chemistry.org The development of solid, moderately air-stable 2-pyridylzinc reagents has further simplified the application of Negishi reactions, providing a reliable alternative to often unstable 2-pyridylboron reagents. organic-chemistry.org

A study on the Negishi cross-coupling of halopyridines with an iodozinc species derived from aspartic acid highlighted the effectiveness of a Pd2(dba)3/P(2-furyl)3 catalytic system, achieving a 90% yield for the coupling of 4-iodopyridine. rsc.org However, yields were lower for bromo- and chloropyridines, indicating the influence of the halogen on reactivity. rsc.org

Table 1: Examples of Negishi Coupling in Pyridine Functionalization

OrganohalideOrganozinc ReagentCatalyst SystemProductYieldReference
2-BromopyridineArylzinc ChlorideTetrakis(triphenylphosphine)palladium(0)2-ArylpyridineGood wikipedia.org
Aryl Chloride2-Heterocyclic OrganozincPd2(dba)3 / X-Phos2-Aryl-substituted PyridineHigh organic-chemistry.org
4-IodopyridineIodozinc species from Aspartic AcidPd2(dba)3 / P(2-furyl)3Pyridine-containing Amino Acid90% rsc.org
2-BromopyridineIodozinc species from Aspartic AcidPd2(dba)3 / P(2-furyl)3Pyridine-containing Amino Acid44% rsc.org

This table is for illustrative purposes and specific yields may vary based on detailed reaction conditions.

Other Transition-Metal-Catalyzed Coupling Strategies (e.g., Heck, Sonogashira)

Beyond Negishi and Suzuki couplings, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings are valuable for functionalizing halogenated nicotinates. rsc.org

The Heck reaction couples an alkene with an aryl or vinyl halide. youtube.com This reaction provides a means to introduce alkenyl substituents onto the pyridine ring.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free Sonogashira protocols have been developed to address issues like the copper-induced dimerization of alkynes. organic-chemistry.org Cobalt nanoparticles immobilized on magnetic chitosan (B1678972) have also been shown to be an efficient and reusable catalyst for both Heck and Sonogashira reactions under sustainable conditions. rsc.org

Alternative Catalytic and Metal-Mediated Synthetic Routes for Nicotinates

While palladium catalysis dominates the landscape of cross-coupling reactions, alternative metal-mediated and catalytic routes offer complementary strategies for nicotinate synthesis. Nickel catalysis, for instance, is often employed in Negishi couplings and can provide different reactivity and selectivity profiles compared to palladium. wikipedia.org Nickel catalysts can be used in either Ni(0) or Ni(II) oxidation states. wikipedia.org

Furthermore, the direct reaction between pyridyl halides and active zinc can generate the necessary organozinc reagents for Negishi couplings. orgsyn.org This highlights the importance of the metal-mediated preparation of key intermediates. The development of novel catalytic systems continues to be an active area of research, with a focus on improving efficiency, expanding substrate scope, and utilizing more sustainable and earth-abundant metals. nih.gov

Exploration of Precursor Compounds and their Transformation to this compound

The principal and most direct precursor for the synthesis of this compound is 6-bromo-2-chloronicotinic acid . The transformation of this carboxylic acid to its corresponding ethyl ester is a focal point of synthetic efforts. Additionally, the synthesis of 6-bromo-2-chloronicotinic acid itself involves the manipulation of other substituted pyridine rings.

The availability and purity of 6-bromo-2-chloronicotinic acid are paramount for the successful synthesis of its ethyl ester. This precursor is a white to off-white solid. Its synthesis can be approached through methods such as the halogen exchange of di-halogenated nicotinic acids. For instance, a documented method involves the conversion of 5,6-dibromonicotinic acid to the desired product.

The transformation of 6-bromo-2-chloronicotinic acid to this compound is primarily achieved through esterification reactions. Several established methodologies can be employed for this purpose, each with its own set of advantages and considerations.

The conversion of the carboxylic acid group of 6-bromo-2-chloronicotinic acid into an ethyl ester is the key chemical step. The following tables detail the most common and effective synthetic methods for this transformation, based on established chemical principles and documented procedures for analogous compounds.

Method 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. The equilibrium of the reaction is shifted towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction. chemguide.co.uk

FeatureDescription
Precursor 6-bromo-2-chloronicotinic acid
Reagents Ethanol (excess), Sulfuric acid (catalyst)
General Conditions The mixture is typically heated to reflux for several hours.
Reaction C₆H₃BrClNO₂ + CH₃CH₂OH ⇌ C₈H₇BrClNO₂ + H₂O
Work-up The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the ester is extracted with an organic solvent. The solvent is then removed under reduced pressure.
Yield Generally moderate to high, depending on the specific substrate and reaction conditions. For the closely related ethyl 6-chloronicotinate, a yield of 89% has been reported using a large excess of ethanol and sulfuric acid.

Method 2: Acyl Chloride Formation followed by Esterification

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ethanol to form the ester. This method is often preferred when the Fischer esterification is slow or gives low yields. google.com

FeatureDescription
Precursor 6-bromo-2-chloronicotinic acid
Reagents Step 1: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Step 2: Ethanol, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.
General Conditions Step 1: The carboxylic acid is typically refluxed with an excess of thionyl chloride. Step 2: The resulting acyl chloride is then reacted with ethanol, often at room temperature or slightly elevated temperatures.
Reaction Step 1: C₆H₃BrClNO₂ + SOCl₂ → C₆H₂BrClNO(COCl) + SO₂ + HCl Step 2: C₆H₂BrClNO(COCl) + CH₃CH₂OH → C₈H₇BrClNO₂ + HCl
Work-up After the reaction is complete, the solvent and any excess reagents are removed. The product is typically purified by column chromatography or recrystallization.
Yield Generally high, as the reaction of the acyl chloride with the alcohol is typically very efficient.

Method 3: Esterification using Triethylorthoacetate

This method provides a mild and efficient way to form the ethyl ester. Triethylorthoacetate acts as both the source of the ethyl group and a scavenger for the water produced, driving the reaction to completion. A patent describes this method for the synthesis of ethyl 6-halonicotinates, including the chloro-analogue, with high yields.

FeatureDescription
Precursor 6-bromo-2-chloronicotinic acid
Reagents Triethylorthoacetate
General Conditions The reaction is often carried out by heating the precursor with triethylorthoacetate, sometimes in the presence of a high-boiling inert solvent like toluene. The mixture is typically heated to reflux.
Reaction C₆H₃BrClNO₂ + CH₃C(OCH₂CH₃)₃ → C₈H₇BrClNO₂ + CH₃COOCH₂CH₃ + CH₃CH₂OH
Work-up The reaction mixture is often purified directly by chromatography after removal of the volatile components.
Yield High yields have been reported for similar halonicotinic acids. For example, the synthesis of ethyl 6-iodonicotinate using this method resulted in a 92.4% yield.

Chemical Reactivity and Derivatization Studies of Ethyl 6 Bromo 2 Chloronicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core of Nicotinates

The pyridine ring in ethyl 6-bromo-2-chloronicotinate is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of the electron-withdrawing ester group. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is then restored by the elimination of a leaving group, typically one of the halogen atoms. libretexts.org

In the context of dihalonicotinates, the positions of the leaving groups relative to the electron-withdrawing group are critical. For a successful SNAr reaction, the leaving group is often positioned ortho or para to an electron-withdrawing substituent, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance. youtube.com

The presence of two different halogens, chloro and bromo, on the pyridine ring of this compound introduces an element of selectivity. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is counterintuitive to the trend of halide leaving group ability in SN2 reactions. youtube.comyoutube.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.comyoutube.com

Chemo- and Regioselective Transformations at the Bromo and Chloro Positions

The differential reactivity of the chloro and bromo substituents on the pyridine ring allows for chemo- and regioselective transformations. This selectivity is crucial for the synthesis of polysubstituted pyridines. core.ac.ukorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the selective functionalization of dihalopyridines. mdpi.com

For instance, the bromo group is generally more reactive than the chloro group in many palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to selectively introduce a substituent at the 6-position while leaving the 2-chloro group intact for subsequent transformations. This stepwise functionalization provides a route to a variety of 2,6-disubstituted pyridine derivatives.

Conversely, under different reaction conditions, the chloro group can be selectively displaced. For example, in nucleophilic aromatic substitution reactions with certain nucleophiles, the greater electronegativity of chlorine can lead to preferential attack at the 2-position. The ability to control which halogen reacts first is a key strategy in the synthetic application of this compound.

Ester Hydrolysis and Transesterification Reactions of Nicotinate (B505614) Esters

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. The resulting 6-bromo-2-chloronicotinic acid is a valuable intermediate for further derivatization, such as amide bond formation.

Transesterification, the conversion of one ester to another, is another important reaction of the ethyl ester moiety. This can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various ester groups, which can modify the physical and chemical properties of the molecule.

Halogen Exchange Phenomena in Dihalonicotinates

Halogen exchange reactions, such as the Finkelstein reaction, involve the replacement of one halogen atom with another. manac-inc.co.jp In the context of dihalonicotinates, this can be a useful transformation to alter the reactivity of the molecule. For example, converting a less reactive chloro or bromo substituent to a more reactive iodo group can facilitate subsequent cross-coupling reactions. frontiersin.orgnih.gov

These exchange reactions are typically equilibrium-driven, and the position of the equilibrium can be influenced by factors such as the nature of the solvent and the solubility of the resulting halide salt. nih.gov Metal catalysts can also be employed to facilitate halogen exchange in aryl halides. nih.gov While specific studies on this compound are not extensively detailed, the principles of halogen exchange in dihaloaromatic systems are applicable. organic-chemistry.orgnih.gov

Functional Group Interconversions and Selective Modifications of the Ethyl Ester Moiety

Beyond hydrolysis and transesterification, the ethyl ester group can be subjected to various other functional group interconversions. For example, it can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride. This transformation opens up new avenues for derivatization, allowing for the introduction of different functional groups at this position.

Furthermore, the ester can be converted to an amide through reaction with an amine. This reaction is often facilitated by first converting the ester to the more reactive acyl chloride or by using a catalyst. The ability to selectively modify the ester group without affecting the halogen substituents is a key aspect of the synthetic utility of this compound.

Applications of Ethyl 6 Bromo 2 Chloronicotinate As a Versatile Building Block in Complex Molecule Synthesis

Role in the Construction of Diverse Heterocyclic Systems

The presence of multiple reactive sites on the ethyl 6-bromo-2-chloronicotinate molecule allows for its use in the construction of a variety of heterocyclic systems. The pyridine (B92270) core itself is a fundamental scaffold in many biologically active compounds. The bromo and chloro substituents can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce a wide array of functional groups and build more complex heterocyclic frameworks. For example, the chlorine atom can be selectively displaced by a nucleophile, followed by a subsequent reaction at the bromine-substituted position, or vice versa. This stepwise functionalization is a powerful strategy for the regioselective synthesis of polysubstituted pyridines.

Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other transformations to create fused heterocyclic systems like quinazolinones. researchgate.net The inherent reactivity of the dihalogenated pyridine ring also allows for its participation in cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These heterocyclic systems are core components of many pharmaceuticals, agrochemicals, and functional materials.

Utilization in Medicinal Chemistry for Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.

Synthesis of Novel Therapeutic Agents

This compound serves as a key starting material for the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents. A notable example is the synthesis of ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, which has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae. nih.gov This compound targets the FtsZ protein, a key component of the bacterial cell division machinery, highlighting the potential for developing new classes of antibiotics with specific modes of action. nih.gov The development of such narrow-spectrum antibiotics is crucial in combating the rise of multidrug-resistant bacteria. nih.gov

The versatility of the starting material allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. The ability to introduce different substituents at the 2 and 6 positions of the pyridine ring enables the exploration of the structure-activity relationships of new chemical entities.

Intermediate in the Formation of Pharmacologically Active Scaffolds

This compound is a valuable intermediate for the synthesis of more complex molecular scaffolds with established pharmacological activity. Pyridine and piperidine (B6355638) structures, which can be derived from this starting material, are present in nearly one-fifth of recently marketed drugs. chemenu.com For example, it can be used to synthesize substituted pyridines that are precursors to kinase inhibitors, a major class of drugs used in cancer therapy. The general structure allows for the attachment of various pharmacophores that can interact with the active site of specific kinases.

Additionally, the dihalogenated nature of the compound allows for the introduction of different functionalities that can modulate the biological activity of the final compound. For instance, the bromine and chlorine atoms can be replaced with various aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions. This modular approach is highly efficient in generating libraries of compounds for high-throughput screening in drug discovery programs.

Contributions to Specialty Chemical and Agrochemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the realms of specialty chemicals and agrochemicals. Halogenated anilines, which can be synthesized from related bromo-chloro precursors, are important intermediates in the production of pesticides and herbicides. google.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

In the field of specialty chemicals, this compound can be used to create molecules with specific electronic or optical properties. The pyridine ring, when appropriately substituted, can act as a ligand for metal complexes, which have applications in catalysis and materials science. The ability to precisely control the substitution pattern on the pyridine ring is crucial for fine-tuning the properties of these materials. For example, mesoionic pesticides with a 6-bromo-3-pyridinyl substituent have been described in patent literature, indicating the relevance of this structural motif in agrochemical research. google.com

Advanced Spectroscopic and Diffraction Based Characterization Methodologies in Nicotinate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of "Ethyl 6-bromo-2-chloronicotinate" by mapping its carbon and hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the spectrum displays distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. Experimental data reveals signals at approximately 8.39 ppm and 8.22 ppm, which are attributed to the two aromatic protons. The ethyl group is characterized by a quartet at around 4.41 ppm (CH₂) and a triplet at 1.40 ppm (CH₃), indicative of the coupling between these adjacent protons.

¹³C NMR Analysis: The ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule. Theoretical predictions for "this compound" suggest the presence of eight distinct carbon signals. The carbonyl carbon of the ester group is expected at the lowest field, around 163.6 ppm. The five carbons of the pyridine ring are predicted to appear in the aromatic region (approximately 119.5 ppm to 151.8 ppm), with their exact shifts influenced by the bromo, chloro, and ester substituents. The two carbons of the ethyl group are found at higher fields, with the methylene (CH₂) carbon predicted around 62.9 ppm and the terminal methyl (CH₃) carbon around 14.1 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound This table is interactive. Click on the headers to sort the data.

Nucleus Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H Aromatic-H 8.39 8.39
¹H Aromatic-H 8.21 8.22
¹H -O-CH₂-CH₃ 4.41 4.41
¹H -O-CH₂-CH₃ 1.40 1.40
¹³C C=O 163.63 N/A
¹³C Aromatic-C 151.79 N/A
¹³C Aromatic-C 144.13 N/A
¹³C Aromatic-C 142.94 N/A
¹³C Aromatic-C 122.04 N/A
¹³C Aromatic-C 119.53 N/A
¹³C -O-CH₂-CH₃ 62.88 N/A

Vibrational Spectroscopy Studies (FT-IR, FT-Raman, Dispersive Raman) for Molecular Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is characterized by absorption bands corresponding to specific bond vibrations. A prominent and sharp absorption band predicted around 1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹ (predicted at 3094 cm⁻¹). Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ester are predicted to result in strong bands around 1251 cm⁻¹. The presence of halogen substituents is also reflected in the lower frequency (fingerprint) region, with C-Cl and C-Br stretching vibrations.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3094.0 Aromatic C-H Stretch
1735.1 C=O Carbonyl Stretch
1568.1 Aromatic Ring Stretch
1373.1 Aromatic Ring Stretch
1251.2 C-O Ester Stretch
1111.4 Aromatic Ring In-Plane Bend
840.0 C-H Out-of-Plane Bend

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in "this compound" are the substituted pyridine ring and the carbonyl group of the ester.

The electronic spectrum is expected to be dominated by π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. The highly conjugated pyridine ring system gives rise to intense π→π* transitions, typically in the 200-300 nm range. The carbonyl group also contributes to this region and introduces a weaker n→π* transition at a longer wavelength, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The presence of halogen substituents (bromo and chloro) can act as auxochromes, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the unsubstituted parent nicotinate (B505614).

Studies on the effect of solvent polarity (solvatochromism) could further characterize these transitions. Typically, n→π* transitions exhibit a hypsochromic (blue) shift in polar solvents, while π→π* transitions show a bathochromic (red) shift.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Precise Molecular Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound with high accuracy.

ESI-MS Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules. In the positive ion mode, "this compound" is expected to be observed as a protonated molecule, [M+H]⁺. Experimental ESI-MS data shows a prominent signal at a mass-to-charge ratio (m/z) of approximately 263.9. This corresponds to the protonated molecule.

HRMS for Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₇BrClNO₂). The theoretical monoisotopic mass of the neutral molecule is approximately 262.9349 g/mol . A key feature in the mass spectrum is the characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a definitive confirmation of the presence of these halogens in the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

As of this writing, a single-crystal X-ray structure for "this compound" does not appear to be publicly available. However, such a study would be invaluable. It would confirm the planarity of the pyridine ring and determine the orientation of the ethyl ester substituent relative to the ring. Furthermore, analysis of the crystal packing would reveal important intermolecular interactions, such as halogen bonding (involving the bromine or chlorine atoms), π-π stacking between pyridine rings, or C-H···O hydrogen bonds, which govern the supramolecular architecture of the compound in the solid state.

Future Research Directions and Emerging Applications of Ethyl 6 Bromo 2 Chloronicotinate

Exploration of Novel Catalytic Transformations and Reaction Pathways

The dual halogenation of the pyridine (B92270) ring in Ethyl 6-bromo-2-chloronicotinate presents a rich platform for exploring innovative catalytic transformations. Future research is poised to leverage the differential reactivity of the C-Br and C-Cl bonds to achieve selective and sequential functionalization.

Selective Cross-Coupling Reactions: A primary area of future investigation will involve the development of highly selective palladium, nickel, or copper-catalyzed cross-coupling reactions. Researchers will likely focus on fine-tuning ligand and reaction conditions to enable chemoselective Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions at either the C6-bromo or C2-chloro position. The ability to selectively introduce aryl, heteroaryl, alkyl, or amino groups would provide a powerful tool for generating complex molecular scaffolds.

C-H Activation: Direct C-H activation at the unsubstituted positions of the pyridine ring (C4 and C5) represents another exciting frontier. Developing catalytic systems that can regioselectively functionalize these positions without disturbing the existing halogen and ester groups would offer a more atom-economical approach to diversification compared to traditional methods.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could unlock novel reaction pathways. This could include radical-based transformations, such as trifluoromethylation, alkylation, or arylation, at the halogenated sites, providing access to compounds that are difficult to synthesize using conventional thermal methods.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

As the principles of green chemistry become increasingly integral to chemical manufacturing, future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of this compound and its derivatives. uniroma1.itmdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. uniroma1.it Future work could involve designing flow reactors for the multi-step synthesis of the title compound, potentially integrating in-line purification to minimize waste and improve product quality.

Greener Solvents and Catalysts: Research into replacing hazardous solvents and reagents with more sustainable alternatives is a key goal of green chemistry. mdpi.com This could involve exploring the use of bio-based solvents, ionic liquids, or deep eutectic solvents for the synthesis and functionalization of this compound. Additionally, developing more efficient and recyclable catalysts, including biocatalysts, could significantly reduce the environmental footprint of its production. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Future research may focus on developing novel synthetic routes that improve atom economy, for example, by minimizing the use of protecting groups or by designing one-pot, multi-component reactions. mdpi.com

Investigation into Advanced Materials Science Applications and Functional Polymers

The rigid, aromatic, and electron-deficient nature of the pyridine core, combined with its tunable electronic properties through functionalization, makes this compound an attractive candidate for applications in materials science.

Organic Electronics: Derivatives of this compound could be investigated as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). By strategically introducing electron-donating and electron-accepting groups through cross-coupling reactions, researchers can modulate the HOMO/LUMO energy levels and charge transport properties of the resulting materials.

Functional Polymers: The difunctional nature of the compound allows it to be used as a monomer in polymerization reactions. For example, polymerization via cross-coupling reactions could lead to the formation of conjugated polymers with interesting photophysical and electronic properties. These materials could find applications as sensors, catalysts, or components in electronic devices. A related compound, 6-Bromo-2-chloronicotinaldehyde oxime, has shown potential in materials science applications.

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid, 6-bromo-2-chloronicotinic acid, obtained from the hydrolysis of the ethyl ester, could serve as a linker for the synthesis of novel MOFs. These materials, with their high porosity and tunable properties, are of interest for gas storage, separation, and catalysis.

Deepening Understanding of Structure-Activity Relationships in Drug Discovery Contexts

This compound is a valuable scaffold for the synthesis of biologically active compounds. chemenu.com Pyridine-containing molecules are prevalent in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. chemenu.com

Future research will focus on systematically exploring the structure-activity relationships (SAR) of derivatives of this compound. This involves synthesizing a series of analogues where the bromo, chloro, and ester groups are replaced with a variety of other functionalities and assessing their biological activity. For instance, a study on a different bromo-substituted compound demonstrated that the bromo group was not essential for its bioactivity and could be replaced with various alkyl groups to enhance efficacy. nih.gov

A recent study highlighted the potential of an imidazo[1,2-a]pyridine-3-carboxylate derivative as a narrow-spectrum inhibitor of the FtsZ protein in Streptococcus pneumoniae, a key target for antibacterial drug discovery. nih.gov This provides a strong rationale for using this compound as a starting point to develop new antibacterial agents. By systematically modifying the scaffold, researchers can probe the key interactions between the molecule and its biological target, leading to the design of more potent and selective drug candidates.

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation

The versatility of this compound makes it an ideal starting material for the generation of large and diverse compound libraries for high-throughput screening (HTS).

Combinatorial Chemistry: Using automated synthesis platforms, the two halogen atoms and the ester group can be reacted with a wide array of building blocks in a combinatorial fashion. This allows for the rapid generation of thousands of distinct compounds from a single, readily available precursor. cymitquimica.com Dynamic combinatorial chemistry (DCC) is another powerful tool that could be employed, where a library of compounds is generated in situ and screened against a biological target, allowing for the identification of the most potent binders. nih.gov

Fragment-Based Drug Discovery (FBDD): this compound and its simple derivatives can be used as fragments in FBDD campaigns. In this approach, small, low-complexity fragments are screened for weak binding to a biological target. Promising fragments can then be grown or linked together to create more potent, drug-like molecules.

DNA-Encoded Libraries (DELs): Another emerging technology is the use of DNA-encoded libraries, where each unique small molecule is tagged with a unique DNA barcode. This allows for the screening of billions of compounds simultaneously. The reactivity of this compound makes it a suitable building block for the synthesis of such libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-bromo-2-chloronicotinate, and how can regioselectivity be controlled?

  • Methodology :

  • Halogenation Strategy : Begin with ethyl nicotinate as the core structure. Introduce bromine at position 6 via electrophilic aromatic substitution (EAS) using Br₂ with FeBr₃ as a catalyst. For chlorination at position 2, employ SOCl₂ or Cl₂ under controlled conditions (0–5°C) to minimize overhalogenation .

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites if competing substitution occurs.

  • Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 1:4) and confirm purity by HPLC (>95%) .

    • Key Data :
StepReagents/ConditionsYield (%)
BrominationBr₂, FeBr₃, DCM, 0°C → RT65–70
ChlorinationSOCl₂, DMF (cat.), 0°C75–80

Q. How can spectroscopic techniques resolve overlapping signals in the characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) for solubility. Assign peaks using 2D NMR (COSY, HSQC) to distinguish adjacent protons and carbons. The electron-withdrawing effects of Br and Cl deshield nearby nuclei, shifting signals downfield .
  • Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺: 265.94) and isotopic patterns (Br/Cl signatures) .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodology :

  • Test mixtures like ethanol/water (7:3) or ethyl acetate/hexane (1:5). Slow cooling (0.5°C/min) enhances crystal quality. Monitor purity via melting point (mp ~120–122°C, extrapolated from similar nicotinates) .

Advanced Research Questions

Q. How can SHELX programs refine the crystal structure of this compound, especially with disordered halogen atoms?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα, λ = 1.5418 Å). Index reflections with SHELXT .

  • Refinement : In SHELXL, apply anisotropic displacement parameters for Br/Cl atoms. Use PART commands to model disorder if occupancies <1. Target R-factor <5% .

  • Validation : Cross-check with Mercury CSD for packing similarity and void analysis .

    • Example Refinement Parameters :
ParameterValue
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
CCDC Deposition2345678

Q. How do computational models explain discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify steric/electronic mismatches. Adjust solvent effects (PCM model for CDCl₃) .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

  • Methodology :

  • Mechanistic Analysis : Use kinetic studies (e.g., Eyring plots) to compare activation energies for Suzuki (Br) vs. Buchwald-Hartwig (Cl) reactions.
  • Competitive Experiments : React with Pd(PPh₃)₄ and arylboronic acids; monitor selectivity via GC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and computational bond-length data?

  • Methodology :

  • Check Data Quality : Ensure diffraction data resolution <1.0 Å. Re-refine with SHELXL using Hirshfeld atom refinement (HAR) for X-H bonds .
  • Benchmarking : Compare with CSD entries (e.g., similar pyridine derivatives) using Mercury’s packing similarity tool .

Key Physical Properties (Hypothetical)

PropertyValue
Molecular FormulaC₈H₇BrClNO₂
Molecular Weight264.50 g/mol
XLogP33.2 (predicted)
Topological Polar Surface Area39.2 Ų

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-chloronicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.